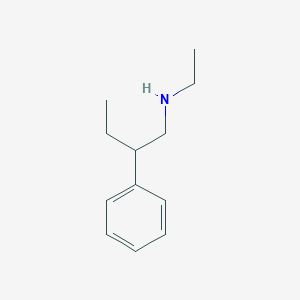

Ethyl(2-phenylbutyl)amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-2-phenylbutan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N/c1-3-11(10-13-4-2)12-8-6-5-7-9-12/h5-9,11,13H,3-4,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKDGQUSKFUAVSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CNCC)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Nomenclature and Definitive Chemical Structure of Ethyl 2 Phenylbutyl Amine

Ethyl(2-phenylbutyl)amine, systematically known as N-ethyl-2-phenylbutan-1-amine , is a secondary amine featuring a butyl chain substituted with both a phenyl group and an ethylamino group. uni.lu The phenyl group is located at the second carbon position of the butane (B89635) chain, which itself is attached to the nitrogen atom of the ethylamine (B1201723) moiety at the first carbon position. This arrangement results in a chiral center at the second carbon of the butyl chain.

The definitive chemical and structural properties of this compound are summarized in the interactive data table below.

| Identifier | Value |

| IUPAC Name | N-ethyl-2-phenylbutan-1-amine |

| Molecular Formula | C₁₂H₁₉N |

| Molecular Weight | 177.29 g/mol |

| Canonical SMILES | CCC(CNCC)C1=CC=CC=C1 |

| InChI Key | CKDGQUSKFUAVSS-UHFFFAOYSA-N |

| CAS Number | Not Available |

Data sourced from PubChem. uni.lu

Contextual Significance of Branched Alkylamines in Organic Synthesis and Medicinal Chemistry Building Blocks

Branched alkylamines are a critically important class of molecules due to their prevalence in a vast array of biologically active compounds, including hundreds of approved pharmaceuticals. nih.govresearchgate.net Their structural motifs are privileged features in medicinal chemistry, acting as key components that can modulate the physicochemical properties of a molecule, such as solubility and bioavailability. digitellinc.comnih.gov The amine functional group can serve as a hydrogen bond donor or acceptor, facilitating interactions with biological targets like proteins. nih.gov

The synthesis of these C(sp³)-rich, nitrogen-containing compounds, especially those with significant steric hindrance like α-branched amines, presents an ongoing challenge for synthetic organic chemistry. nih.govbohrium.com For many years, the primary method for their synthesis has been carbonyl reductive amination (CRA). nih.gov However, this method can be limited by poor reactivity when sterically bulky ketones are used. nih.gov

To address these limitations, modern synthetic chemistry has seen the development of novel methods. These include visible-light-mediated multicomponent coupling reactions and zinc-mediated carbonyl alkylative amination (CAA) processes. nih.govrsc.org These advanced strategies allow for the streamlined and modular assembly of complex α-branched alkylamines from readily available starting materials like primary amines, aldehydes, and alkyl iodides, expanding the toolkit available to chemists in both academic and industrial settings. nih.govrsc.org The continuous development of robust and general methods for preparing these valuable building blocks remains a key focus of chemical research. nih.gov

Isomeric Considerations and Structural Diversity Within Ethyl Phenylbutyl Amine Frameworks

Established Strategies for Secondary Amine Synthesis

The creation of secondary amines like this compound relies on fundamental organic chemistry reactions. These include reductive amination, alkylation of primary amines, and the reduction of amides.

Reductive Amination Protocols for Aryl-Alkyl Ketone Precursors

Reductive amination is a widely used method for synthesizing amines from carbonyl compounds. rsc.orgacs.org This process involves the reaction of a ketone or aldehyde with an amine to form an imine, which is then reduced to the corresponding amine. mdma.chcengage.com.au For the synthesis of this compound, the precursor would be 2-phenyl-2-butanone, which would react with ethylamine (B1201723).

The reaction proceeds by the nucleophilic attack of ethylamine on the carbonyl carbon of 2-phenyl-2-butanone, forming a hemiaminal intermediate. This intermediate then dehydrates to form an N-ethyl-2-phenyl-2-buten-2-imine. Subsequent reduction of this imine yields this compound. mdma.ch Various reducing agents can be employed for this transformation, including sodium borohydride, sodium cyanoborohydride, and catalytic hydrogenation. organic-chemistry.orgelsevierpure.commasterorganicchemistry.com The choice of reducing agent can be crucial to avoid side reactions, such as the reduction of the ketone to an alcohol. mdma.ch

| Precursor | Reagent | Intermediate | Product | Common Reducing Agents |

|---|---|---|---|---|

| 2-Phenyl-2-butanone | Ethylamine | N-ethyl-2-phenyl-2-buten-2-imine | This compound | Sodium borohydride, Sodium cyanoborohydride, H2/Catalyst |

Alkylation of Primary Amines and Ammonia Derivatives

The alkylation of primary amines is another common route to secondary amines. libretexts.org In this approach, a primary amine, such as 2-phenylbutylamine, would be reacted with an ethylating agent, typically an ethyl halide like ethyl bromide or ethyl iodide. usf.edugoogle.com This reaction is a nucleophilic substitution (SN2) where the primary amine acts as the nucleophile. libretexts.org

A significant challenge in this method is the potential for over-alkylation, where the newly formed secondary amine, being more nucleophilic than the starting primary amine, reacts further with the ethyl halide to produce a tertiary amine and subsequently a quaternary ammonium (B1175870) salt. masterorganicchemistry.comlibretexts.org To achieve selective mono-N-alkylation, reaction conditions must be carefully controlled, often involving the use of a large excess of the primary amine or specific bases and solvents. usf.edugoogle.com

Amide Reduction Approaches in Alkylamine Synthesis

The reduction of amides provides a reliable pathway to amines. masterorganicchemistry.comyoutube.com To synthesize this compound via this route, one would first prepare the corresponding amide, N-ethyl-2-phenylbutanamide. This amide can be synthesized by reacting 2-phenylbutanoic acid with ethylamine.

The subsequent reduction of the amide to the amine is typically accomplished using a powerful reducing agent like lithium aluminum hydride (LiAlH4). cengage.com.aumasterorganicchemistry.com This method is advantageous as it avoids the over-alkylation issues associated with amine alkylation. youtube.com However, the use of strong reducing agents requires careful handling and anhydrous reaction conditions. Various other catalytic systems, including those based on ruthenium, have also been developed for amide reduction. researchgate.netnih.gov

Enantioselective Synthesis and Chiral Resolution Techniques for Alkylamines

Given that this compound possesses a chiral center, methods to produce single enantiomers are of significant interest. This can be achieved through asymmetric synthesis or by resolving a racemic mixture.

Asymmetric Catalysis in the Formation of Chiral Amines

Asymmetric catalysis offers a direct route to enantiomerically enriched amines. louisiana.edu This can be applied to the reductive amination process by using a chiral catalyst. For instance, the reduction of the intermediate imine can be performed using a chiral reducing agent or a metal catalyst complexed with a chiral ligand. clockss.org These catalysts create a chiral environment that favors the formation of one enantiomer over the other.

Another approach involves the asymmetric synthesis of the precursor, such as the enantioselective synthesis of 2-phenylbutanoic acid, which can then be converted to the chiral amine without affecting the stereocenter. nih.gov Asymmetric synthesis of 2-arylethylamines has been a subject of extensive research, with various metal-free and organocatalytic methods being developed. mdpi.com

Biocatalytic Approaches to Enantiopure Amine Generation

Biocatalysis, utilizing enzymes, has emerged as a powerful tool for the synthesis of chiral amines due to the high stereoselectivity of enzymes. nih.govmdpi.comnih.govworktribe.com

Transaminases (TAs), particularly ω-transaminases (ω-TAs), are widely used for the asymmetric synthesis of chiral amines from prochiral ketones. bme.hu An appropriately selected (R)- or (S)-selective ω-transaminase can convert a prochiral ketone into the corresponding chiral primary amine with high enantiomeric excess. This chiral primary amine can then be ethylated to yield the final enantiomerically pure product.

Diastereomeric Salt Formation for Chiral Resolution

The resolution of racemic mixtures into their constituent enantiomers is a critical process in stereochemistry, particularly in the synthesis of optically active compounds. wikipedia.org One of the most established and widely utilized methods for achieving this separation is through the formation of diastereomeric salts. wikipedia.orglibretexts.org This classical resolution technique relies on the reaction of a racemic mixture with a single, pure enantiomer of a chiral resolving agent. libretexts.orglibretexts.org

In the context of a racemic amine like (±)-Ethyl(2-phenylbutyl)amine, a chiral acid is typically employed as the resolving agent. libretexts.orglibretexts.org The reaction between the racemic amine and the enantiomerically pure acid results in the formation of a mixture of two diastereomeric salts. libretexts.orglibretexts.org While enantiomers share identical physical properties, diastereomers possess distinct physical characteristics, including different solubilities in a given solvent. wikipedia.orglibretexts.org This difference in solubility is the cornerstone of the separation process, allowing for the selective crystallization of the less soluble diastereomeric salt from the solution. wikipedia.org

The efficiency of the resolution is contingent upon several factors, including the choice of the chiral resolving agent, the solvent system, and the temperature of crystallization. researchgate.net Common chiral acids used for the resolution of racemic bases include (+)-tartaric acid, (-)-mandelic acid, and (+)-camphor-10-sulfonic acid. libretexts.orglibretexts.org The selection of the optimal resolving agent and solvent often involves an empirical screening process to identify the combination that provides the greatest difference in solubility between the two diastereomeric salts, thus maximizing the yield and enantiomeric excess of the desired enantiomer. wikipedia.orgresearchgate.net

While specific studies detailing the resolution of this compound are not prevalent, extensive research has been conducted on the resolution of the closely related precursor, 2-phenylbutyric acid, which provides valuable insight into the application of this methodology. In a study on the efficient resolution of 2-phenylbutyric acid, various chiral amino alcohols derived from phenylglycine and phenylalanine were investigated as resolving agents. researchgate.net The results highlighted the significant impact of the resolving agent's structure on the efficiency of the resolution. researchgate.net

The following table summarizes the results from the resolution of racemic 2-phenylbutyric acid with different chiral resolving agents, demonstrating the varying efficiencies achieved.

| Resolving Agent | Solvent | Enantiomeric Excess (e.e.) of Precipitated Salt (%) | Yield (%) | Reference |

| (S)-(-)-2-amino-1,1-di(4-tolyl)-2-phenylethanol | Methanol/Water | 95 | 85 | researchgate.net |

| (S)-(-)-2-amino-1,1-di(4-anisyl)-2-phenylethanol | Methanol/Water | 90 | 88 | researchgate.net |

| (S)-(-)-2-amino-1,1-diphenyl-2-phenylethanol | Methanol/Water | 80 | 75 | researchgate.net |

| (S)-(-)-2-amino-1,1-di(4-tolyl)propan-1-ol | Methanol | 78 | 70 | researchgate.net |

These findings underscore the principle that even subtle changes to the structure of the resolving agent can have a profound effect on the outcome of the resolution. The data illustrates the successful application of diastereomeric salt formation to achieve high enantiomeric purity and yield for a compound structurally analogous to the precursors of this compound. researchgate.net The general procedure for such a resolution on a laboratory scale involves dissolving the racemic acid and the resolving agent in a suitable solvent, often with heating, followed by slow cooling to induce crystallization of the less soluble diastereomeric salt. researchgate.net

Structural Elucidation through High-Resolution Spectroscopic Techniques

High-resolution spectroscopic methods provide an in-depth view of the molecular architecture of this compound, from its atomic connectivity to the spatial arrangement of its atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of a molecule. By analyzing the magnetic properties of atomic nuclei, both ¹H (proton) and ¹³C NMR provide detailed information about the chemical environment of each atom.

For this compound, the ¹H NMR spectrum is predicted to show distinct signals corresponding to each unique proton environment. The aromatic protons of the phenyl group would typically appear as a multiplet in the downfield region (approximately 7.1-7.3 ppm). The aliphatic protons would be found in the upfield region. The methine proton (CH) adjacent to the phenyl group would be a multiplet, coupled to the neighboring methylene (B1212753) and ethyl groups. The various methylene (CH₂) and methyl (CH₃) protons of the ethyl and butyl chains would each produce unique signals with specific chemical shifts and splitting patterns dictated by their adjacent, non-equivalent protons according to the n+1 rule. The proton on the nitrogen atom (NH) would appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

¹³C NMR spectroscopy complements the proton data by identifying the number of chemically non-equivalent carbon atoms. The spectrum would show distinct signals for the aromatic carbons, the chiral methine carbon, and the various aliphatic carbons of the ethyl and butyl groups. The combination of ¹H and ¹³C NMR, along with advanced 2D NMR techniques (like COSY and HSQC), allows for the unambiguous assignment of all atoms and the confirmation of the molecule's connectivity.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Environment | Predicted Chemical Shift (ppm) | Splitting Pattern | Integration |

| Phenyl (C₆H₅) | ~ 7.1 - 7.3 | Multiplet | 5H |

| Methine (CH-Ph) | ~ 2.7 - 2.9 | Multiplet | 1H |

| Methylene (CH₂-N) | ~ 2.5 - 2.7 | Multiplet | 2H |

| Methylene (N-CH₂-CH₃) | ~ 2.4 - 2.6 | Quartet | 2H |

| Methylene (CH-CH₂-CH₃) | ~ 1.6 - 1.8 | Multiplet | 2H |

| Amine (NH) | Variable | Broad Singlet | 1H |

| Methyl (N-CH₂-CH₃) | ~ 1.0 - 1.2 | Triplet | 3H |

| Methyl (CH-CH₂-CH₃) | ~ 0.8 - 1.0 | Triplet | 3H |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental composition of a molecule by measuring its mass with extremely high accuracy. For this compound (molecular formula C₁₂H₁₉N), HRMS can confirm the molecular weight and formula, distinguishing it from other compounds with the same nominal mass. The predicted monoisotopic mass of the neutral molecule is 177.15175 Da. uni.lu In practice, analysis is often performed on protonated or other adducted forms of the molecule. For instance, the protonated molecule ([M+H]⁺) would have a predicted m/z of 178.15903. uni.lu The high precision of HRMS allows for the confident assignment of the molecular formula.

Table 2: Predicted HRMS Data for this compound Adducts

| Adduct | Formula | Predicted m/z |

| [M+H]⁺ | C₁₂H₂₀N⁺ | 178.15903 |

| [M+Na]⁺ | C₁₂H₁₉NNa⁺ | 200.14097 |

| [M+K]⁺ | C₁₂H₁₉NK⁺ | 216.11491 |

| [M+NH₄]⁺ | C₁₂H₂₃N₂⁺ | 195.18557 |

| Data sourced from predicted values. uni.lu |

Infrared and Ultraviolet-Visible Spectroscopies for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would exhibit characteristic absorption bands. A key feature would be a moderate, sharp peak in the range of 3300-3500 cm⁻¹ corresponding to the N-H stretch of the secondary amine. Aliphatic C-H stretching vibrations would be observed just below 3000 cm⁻¹, while aromatic C-H stretches would appear just above 3000 cm⁻¹. Other significant peaks include C-N stretching vibrations (typically 1250-1020 cm⁻¹) and aromatic C=C ring stretching peaks (around 1600 and 1450 cm⁻¹).

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. The presence of the phenyl group in this compound makes it UV-active. The benzene (B151609) ring is a chromophore that is expected to produce a primary absorption band (π → π* transition) around 200-210 nm and a weaker, secondary "benzenoid" band with fine structure around 250-270 nm.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Secondary Amine | N-H Stretch | 3300 - 3500 |

| Aromatic C-H | C-H Stretch | > 3000 |

| Aliphatic C-H | C-H Stretch | < 3000 |

| Aromatic Ring | C=C Stretch | ~ 1600, ~1450 |

| Amine | C-N Stretch | 1020 - 1250 |

Chromatographic Methodologies for Purity Assessment and Isomer Separation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For this compound, both liquid and gas chromatography are indispensable tools for assessing purity and resolving its enantiomers.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Isomeric Resolution

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds. For this compound, reverse-phase HPLC can be used to determine the purity of a sample by separating it from synthesis byproducts or degradation products.

Crucially, this compound possesses a chiral center at the second carbon of the butyl chain and therefore exists as a pair of enantiomers. Since enantiomers have identical physical properties in a non-chiral environment, their separation requires a chiral environment. Chiral HPLC is the most effective technique for this purpose. yakhak.org This is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose (B213188) phenylcarbamates, are highly effective for separating chiral amines. yakhak.org The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. The mobile phase often consists of a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier such as 2-propanol. yakhak.org By developing a validated chiral HPLC method, it is possible to not only separate the (R)- and (S)-enantiomers but also to accurately quantify the enantiomeric excess (ee) of a sample.

Gas Chromatography (GC) for Volatile Amine Analysis and Separation

Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze compounds that can be vaporized without decomposition. It is well-suited for the analysis of volatile amines. nist.gov this compound can be analyzed by GC to assess its purity and identify any volatile impurities. The separation is achieved using a capillary column, such as one with a polar stationary phase like Carbowax-Amine, which is specifically designed to reduce peak tailing often associated with amines.

In some cases, derivatization of the amine may be performed prior to GC analysis. This involves reacting the amine with a reagent to form a less polar and more thermally stable derivative, which can improve chromatographic peak shape and detection sensitivity. GC is often coupled with a mass spectrometer (GC-MS), a combination that provides both retention time data for separation and mass spectral data for confident identification of the compound and any co-eluting impurities.

Advanced Analytical Techniques for Physicochemical Characterization

Ion Mobility Spectrometry (IMS) coupled with mass spectrometry (MS) has emerged as a powerful tool for the analysis of small molecules. nih.gov This technique separates ions in the gas phase based on their size, shape, and charge. nih.gov The resulting measurement, the collision cross section (CCS), is a robust and characteristic physicochemical property of an ion. nih.gov CCS values, which represent the effective area of the ion as it tumbles and collides with a neutral buffer gas (typically nitrogen), provide an additional dimension of separation and identification beyond traditional liquid chromatography-mass spectrometry (LC-MS) approaches. nih.govresearchgate.net This is particularly valuable for distinguishing between isomers that may have identical masses and similar chromatographic retention times. researchgate.net

While experimental determination of CCS values is ideal, computational methods can provide predicted values that are useful for preliminary identification and for building analytical libraries. antydopinglab.plscience.gov These prediction models often use machine learning algorithms trained on large datasets of experimentally determined CCS values and molecular descriptors. antydopinglab.plscience.gov The accuracy of these predictions can be quite high, with some models reporting relative errors of less than 2-5%. antydopinglab.plscience.gov

For the isomeric compound (2R)-N-ethyl-1-phenylbutan-2-amine, a predicted collision cross section value has been computed. It is important to note that this value is for a structural isomer of this compound and may differ from the actual value for the specified compound. As of this writing, specific experimental or predicted CCS data for this compound (CAS 29805-52-5) is not available in the reviewed scientific literature.

The predicted value for the isomer serves as an illustration of the type of data obtained from such analyses.

| Compound Name | Molecular Formula | Adduct Ion | Predicted CCS (Ų) | Source/Method |

|---|---|---|---|---|

| (2R)-N-ethyl-1-phenylbutan-2-amine | C12H19N | Not Specified | 12 | Computed by Cactvs 3.4.6.11 science.gov |

The availability of CCS data, whether experimental or predicted, significantly enhances the confidence in compound identification, especially in complex matrices encountered in forensic and research settings. science.govcaymanchem.com It adds a layer of specificity that can help to differentiate compounds with similar structures and properties. researchgate.net

Chemical Reactivity, Transformation Pathways, and Mechanistic Studies

Fundamental Reaction Pathways of Secondary Aryl-Alkyl Amines

The reactivity of Ethyl(2-phenylbutyl)amine is primarily characterized by the lone pair of electrons on the nitrogen atom, which makes it a nucleophile and a base. Its structure, featuring an ethyl group and a 2-phenylbutyl group attached to the nitrogen, influences its reactivity through steric and electronic effects.

The nitrogen atom in this compound possesses a lone pair of electrons, rendering it nucleophilic. As a secondary amine, its nucleophilicity is generally greater than that of primary amines due to the electron-donating effect of the two attached alkyl groups (ethyl and 2-phenylbutyl). masterorganicchemistry.com However, this is balanced by increased steric hindrance around the nitrogen, which can temper its reactivity towards bulky electrophiles.

Table 1: General Nucleophilicity Trends of Amines

| Amine Class | General Nucleophilicity Trend | Influencing Factors |

| Primary (R-NH₂) | Less nucleophilic than secondary amines | Less steric hindrance, fewer electron-donating groups. |

| Secondary (R₂-NH) | Generally the most nucleophilic | Good balance of electron-donating effects from two alkyl groups and moderate steric hindrance. masterorganicchemistry.com |

| Tertiary (R₃-N) | Less nucleophilic than secondary amines | Significant steric hindrance often impedes reaction with electrophiles, despite three electron-donating groups. masterorganicchemistry.com |

This interactive table summarizes the general trends in amine nucleophilicity.

Secondary amines can undergo oxidation at either the nitrogen atom or an adjacent carbon atom. For this compound, oxidation could potentially yield several products depending on the oxidant and reaction conditions. Oxidation at the nitrogen can lead to the formation of hydroxylamines or nitrones. Alternatively, oxidation at the benzylic carbon (the carbon atom attached to the phenyl group) is a possible pathway, a common reaction for alkyl-aromatic structures.

The reduction of this compound itself is not a typical transformation, as the amine functionality is already in a reduced state. However, the synthesis of this amine can be achieved through the reduction of other functional groups. For instance, reductive amination, a key synthetic route, involves the reaction of an aldehyde or ketone with an amine to form an intermediate imine or enamine, which is then reduced. youtube.com To synthesize this compound, one could start with phenylacetone (B166967) and ethylamine (B1201723) to form an imine, followed by a reduction step. Alternatively, the reduction of an appropriate amide (N-ethyl-2-phenylbutanamide) using a strong reducing agent like lithium aluminum hydride (LiAlH₄) would also yield the target secondary amine. youtube.com

The nucleophilic nitrogen of this compound readily reacts with acylating and alkylating agents, providing a straightforward pathway for the synthesis of various derivatives.

Acylation: Reaction with acyl halides (like acetyl chloride) or acid anhydrides results in the formation of N,N-disubstituted amides. This reaction is typically fast and efficient. The product of acylating this compound with acetyl chloride would be N-ethyl-N-(2-phenylbutyl)acetamide. A drawback of this method can be the formation of an amine salt byproduct, which consumes one equivalent of the starting amine. libretexts.org This can be mitigated by using a non-nucleophilic base to scavenge the acid produced. libretexts.org

Alkylation: The introduction of a third alkyl group to the nitrogen atom via reaction with an alkyl halide (e.g., methyl iodide) produces a tertiary amine. A significant challenge in amine alkylation is the potential for overalkylation. acs.org The product of the initial alkylation, a tertiary amine, can often be more nucleophilic than the starting secondary amine, leading to the formation of a quaternary ammonium (B1175870) salt. acs.org Recent strategies, such as "self-limiting alkylation" using N-aminopyridinium salts, have been developed to achieve selective monoalkylation by creating a system where the alkylated product is less reactive than the starting material. acs.org

Table 2: Derivative Formation Reactions

| Reaction Type | Reagent Example | Product Type |

| Acylation | Acetyl Chloride (CH₃COCl) | N,N-disubstituted Amide |

| Alkylation | Methyl Iodide (CH₃I) | Tertiary Amine |

This interactive table illustrates common derivative formation reactions for secondary amines.

Investigation of Stereochemical Transformations and Racemization Pathways

This compound possesses a stereocenter at the second carbon of the butyl chain (the carbon bearing the phenyl group). Consequently, it exists as a pair of enantiomers: (R)- and (S)-Ethyl(2-phenylbutyl)amine. The stereochemical integrity of this center is crucial, particularly in pharmaceutical applications where only one enantiomer may be active.

Racemization is the process by which an enantiopure or enriched sample is converted into a 1:1 mixture of both enantiomers (a racemate). manchester.ac.uk For chiral amines like this compound, racemization typically proceeds through the formation of a planar, achiral intermediate. manchester.ac.uk Plausible mechanisms include:

Base-Catalyzed Racemization: A strong base can abstract the proton from the chiral carbon atom. The presence of the adjacent phenyl group stabilizes the resulting carbanion through resonance, facilitating its formation. Subsequent non-stereospecific protonation of this achiral carbanion regenerates the amine as a racemic mixture. Treatment with a metal hydroxide (B78521) in an aprotic polar solvent is a known method for racemizing such amines. google.com

Metal-Catalyzed Racemization: Transition metal complexes, such as those based on iridium or ruthenium, can catalyze the racemization of chiral amines. whiterose.ac.ukrsc.org The mechanism often involves a dehydrogenation-hydrogenation sequence, proceeding through an achiral imine or enamine intermediate. whiterose.ac.uk This approach is a key component of dynamic kinetic resolution (DKR) processes, where an undesired enantiomer is continuously racemized and recycled, allowing for a theoretical yield of 100% for the desired enantiomer. rsc.orgresearchgate.net

Kinetic and Thermodynamic Aspects of Reactions Involving the Amine Moiety

The rates and equilibria of reactions involving this compound are governed by kinetic and thermodynamic principles. The reaction of amines with electrophiles, such as carbon dioxide or carbonyl compounds, has been studied extensively to understand these aspects. ifpenergiesnouvelles.fracs.org

The reaction of secondary amines with CO₂, for example, is often described by a zwitterion mechanism. researchgate.netscribd.com This involves the initial nucleophilic attack of the amine on CO₂ to form a zwitterionic intermediate, which is then deprotonated by a base (such as another amine molecule) in a subsequent step.

Zwitterion Mechanism:

R₂NH + CO₂ ⇌ R₂N⁺H-COO⁻ (fast equilibrium, formation of zwitterion)

R₂N⁺H-COO⁻ + B ⇌ R₂N-COO⁻ + BH⁺ (rate-determining deprotonation)

Table 3: Representative Kinetic Parameters for Secondary Amine Reactions

| Amine | Reaction | Rate Constant (k) | Conditions |

| Diethanolamine (DEA) | Reaction with CO₂ | 126 m³/(kmol·s) | 298 K |

| Piperazine (PZ) | Reaction with CO₂ | 20,000 m³/(kmol·s) | 298 K |

This interactive table shows example rate constants for the reaction of secondary amines with CO₂, illustrating the impact of structure on reactivity. Note: Data is for representative secondary amines, not this compound specifically. Source: Adapted from researchgate.net

Mechanistic Investigations of Amine-Promoted Transformations

Secondary amines can act as more than just reactants; they are also effective catalysts for a variety of organic transformations. This compound can promote reactions primarily through the formation of enamine intermediates.

Enamine Catalysis: When reacted with a ketone or aldehyde, a secondary amine forms an enamine. libretexts.org This transformation converts the carbonyl compound, which is electrophilic at its carbonyl carbon, into a nucleophilic species (the enamine). The enamine can then react with various electrophiles (e.g., alkyl halides, Michael acceptors) at its α-carbon. A final hydrolysis step regenerates the carbonyl group in the product and releases the secondary amine catalyst, completing the catalytic cycle.

Mechanism of Enamine Formation:

Nucleophilic attack of the secondary amine on the carbonyl carbon.

Proton transfer steps to form a carbinolamine intermediate.

Elimination of water, promoted by an acid catalyst, to form the C=C double bond of the enamine.

Furthermore, amines can be integral components in metal-catalyzed reactions. They can serve as ligands for the metal center or participate directly in the catalytic cycle. For instance, in certain cross-coupling reactions, the amine can be involved in single-electron transfer (SET) pathways or in the formation of catalytically active species like copper-hydride complexes in the N-formylation of amines. acs.orgresearchgate.net

Computational and Theoretical Chemical Studies of Ethyl 2 Phenylbutyl Amine

Electronic Structure Theory and Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. It offers a favorable balance between computational cost and accuracy, making it suitable for molecules of this size.

For Ethyl(2-phenylbutyl)amine, DFT methods, particularly using hybrid functionals like B3LYP combined with Pople-style basis sets such as 6-31G(d,p) or 6-311++G(d,p), are employed to perform geometry optimization. mdpi.comresearchgate.net This process computationally determines the most stable three-dimensional arrangement of atoms—the one with the lowest potential energy. The optimization yields key structural parameters.

These calculations can also provide insights into the molecule's electronic properties, such as the distribution of electron density, atomic charges, and the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding its reactivity. nih.gov

Table 1: Representative Geometric Parameters for this compound Predicted by DFT

| Parameter | Description | Predicted Value (Typical) |

|---|---|---|

| Bond Lengths (Å) | ||

| C-N | Amine Carbon-Nitrogen | ~1.47 |

| C-C (alkyl) | Carbon-Carbon single bond | ~1.54 |

| C-C (phenyl) | Aromatic Carbon-Carbon | ~1.39 |

| **Bond Angles (°) ** | ||

| C-N-C | Angle around the Nitrogen atom | ~112° |

| C-C-C (chiral center) | Angle at the stereocenter | ~110° |

| **Dihedral Angles (°) ** | ||

| C-C-C-N | Defines the butyl chain conformation | Varies with conformer |

Note: These are typical, generalized values. Actual calculated values depend on the specific DFT functional, basis set, and the identified conformer.

Due to the presence of multiple single bonds, this compound can exist in various spatial arrangements known as conformations. Conformational analysis is the study of these different arrangements and their relative energies. lumenlearning.com The molecule has several rotatable bonds, primarily the C-C bonds of the butyl chain and the C-N bond.

Table 2: Hypothetical Relative Energies of Key Conformers of this compound

| Conformer | Dihedral Angle (C-C-C-C) | Relative Energy (kcal/mol) | Key Interaction |

|---|---|---|---|

| Anti | ~180° | 0.0 (most stable) | Phenyl and ethyl groups are far apart. |

| Gauche 1 | ~60° | 0.9 - 1.5 | Steric interaction between phenyl and ethyl groups. |

| Gauche 2 | ~-60° | 0.9 - 1.5 | Steric interaction between phenyl and ethyl groups. |

| Eclipsed (Syn) | 0° | > 5.0 (least stable) | High torsional and steric strain. |

Note: This table is illustrative, based on principles from n-butane analysis. libretexts.org Actual values require specific calculations.

Molecular Dynamics Simulations for Conformational Dynamics and Interactions

While quantum calculations describe static structures, Molecular Dynamics (MD) simulations provide a view of the molecule's behavior over time. youtube.com MD simulations solve Newton's equations of motion for a system of atoms, using a force field to describe the potential energy and forces between them. nih.gov

For this compound, MD simulations can be used to:

Explore Conformational Dynamics: Track how the molecule transitions between different conformations in solution at a given temperature and pressure. arxiv.org

Analyze Intermolecular Interactions: Simulate the molecule in a solvent (like water or an organic solvent) to study how it interacts with its surroundings. This includes analyzing hydrogen bonds between the amine group and solvent molecules, as well as van der Waals interactions. nih.gov

Study Aggregation: At higher concentrations, MD can model how multiple molecules of this compound might interact with each other.

Simulations are typically run under specific thermodynamic ensembles, such as NVT (constant number of particles, volume, and temperature) or NPT (constant number of particles, pressure, and temperature), to mimic experimental conditions. youtube.com

Table 3: Typical Parameters for a Molecular Dynamics Simulation

| Parameter | Description | Typical Setting |

|---|---|---|

| Force Field | A set of equations and parameters to calculate potential energy. | OPLS-AA, AMBER, CHARMM |

| Simulation Box | The periodic cell containing the molecule(s) and solvent. | Cubic or triclinic |

| Solvent | Explicit water model or other organic solvent. | TIP3P, SPC/E (for water) |

| Ensemble | The thermodynamic conditions being held constant. | NPT (Isothermal-isobaric) |

| Temperature | The temperature of the simulation. | 298 K (25 °C) |

| Pressure | The pressure of the simulation. | 1 atm |

| Time Step | The interval between calculation steps. | 1-2 femtoseconds (fs) |

| Simulation Length | The total duration of the simulation. | Nanoseconds (ns) to microseconds (μs) |

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the identification and structural elucidation of compounds.

NMR Spectroscopy: DFT calculations, using methods like the Gauge-Independent Atomic Orbital (GIAO), can predict the nuclear magnetic shielding tensors for ¹H and ¹³C nuclei. nih.govresearchgate.net These can be converted into chemical shifts (δ) and compared with experimental NMR spectra to confirm structural assignments. mdpi.com Spin-spin coupling constants can also be calculated.

Infrared (IR) Spectroscopy: By calculating the second derivatives of the energy with respect to atomic positions, DFT can predict the vibrational frequencies and intensities of a molecule. researchgate.net The resulting theoretical IR spectrum can be compared to an experimental spectrum to identify characteristic functional group vibrations, such as N-H stretches and bends, C-H stretches, and aromatic ring modes.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the energies of electronic transitions. nih.gov This allows for the prediction of the absorption wavelengths (λ_max) in a UV-Vis spectrum, which correspond to promotions of electrons from occupied to unoccupied molecular orbitals.

A strong correlation between predicted and experimental spectra validates both the computational model and the experimental structure determination. mdpi.com

Table 4: Interactive Comparison of Hypothetical Spectroscopic Data for this compound

| Spectrum Type | Feature | Predicted Value (DFT) | Experimental Value (Hypothetical) |

|---|---|---|---|

| IR | N-H stretch | ~3350 cm⁻¹ | ~3345 cm⁻¹ |

| IR | Aromatic C-H stretch | >3000 cm⁻¹ | ~3027 cm⁻¹ |

| IR | Aliphatic C-H stretch | <3000 cm⁻¹ | ~2960, 2875 cm⁻¹ |

| ¹³C NMR | Phenyl C1 (ipso) | ~142 ppm | ~141.5 ppm |

| ¹³C NMR | Chiral Center (CH) | ~60 ppm | ~59.8 ppm |

| ¹³C NMR | Methylene (B1212753) (CH₂) | ~50 ppm | ~49.7 ppm |

| ¹³C NMR | Methyl (CH₃) | ~12-15 ppm | ~13.5 ppm |

| UV-Vis | π → π* transition | ~260 nm | ~262 nm |

Note: Predicted values are highly dependent on the level of theory and solvent models used. nih.govresearchgate.net Experimental values are for illustrative purposes.

Computational Studies on Enantioselective Processes and Chiral Recognition

This compound possesses a chiral center at the second carbon of the butyl chain, meaning it exists as a pair of non-superimposable mirror images called enantiomers ((R) and (S)). Computational modeling is crucial for understanding how these enantiomers can be distinguished or separated, a process known as chiral recognition. researchgate.net

Studies in this area often focus on simulating the interaction between the enantiomers and a chiral selector, such as a cyclodextrin (B1172386) or a chiral stationary phase used in chromatography. nih.gov The goal is to identify the differences in the noncovalent interactions (e.g., hydrogen bonding, π-π stacking, steric repulsion) that form the transient diastereomeric complexes between each enantiomer and the selector. acs.org

Molecular docking and MD simulations can calculate the binding energies of these complexes. nih.gov A significant difference in binding energy between the (R)-selector and (S)-selector complexes indicates a strong potential for enantioseparation, explaining the mechanism behind the experimental observation. researchgate.net Furthermore, computational methods can explore self-recognition phenomena, where interactions between the amine enantiomers themselves can lead to the formation of diastereomeric aggregates. acs.org

Non Biological Applications and Material Science Relevance

Role as Synthetic Intermediates in Fine Chemical and Specialty Chemical Synthesis

The phenethylamine (B48288) and, more broadly, the phenylalkylamine structure is a foundational motif in the synthesis of a wide array of complex organic molecules. While research on Ethyl(2-phenylbutyl)amine itself is not extensive, the utility of its structural analogs highlights its potential as a valuable synthetic intermediate. The reactivity of the amine group allows for its incorporation into larger, more complex molecular architectures, serving as a building block for high-value fine and specialty chemicals.

Research into related phenylalkylamines demonstrates their role as precursors in the development of new therapeutic agents. For instance, the phenethylamine core is a common scaffold in the design of neurologically active compounds. researchgate.net The parent amine, 1-phenylbutan-2-amine, has been utilized in the synthesis of complex molecules such as analogs of the anthelmintic drug Praziquantel. researchgate.net Furthermore, derivatives of 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine have been synthesized to create potential antidepressant agents. nih.gov This established synthetic utility of the phenylbutylamine framework underscores the potential of this compound as a starting material for generating novel compounds with specific, targeted functions in various sectors of the chemical industry. An isomer, 4-phenylbutylamine, has been used as an internal standard in analytical methods for detecting amphetamines. chemicalbook.com

The synthesis of specialty chemicals often relies on the availability of versatile and reactive intermediates. The amine functionality of this compound can undergo a variety of chemical transformations, such as alkylation, acylation, and formation of Schiff bases, making it a flexible building block for creating a diverse library of derivative compounds.

Potential Utility in Chiral Resolution Agents or Chiral Ligands in Catalysis

The chirality of this compound is one of its most significant features from a chemical synthesis perspective. As the compound possesses a stereocenter, it exists as two distinct enantiomers. This intrinsic chirality opens up potential applications as a chiral auxiliary, either as a resolving agent or as a component of a chiral ligand for asymmetric catalysis.

Chiral Resolution Agents

The separation of racemic mixtures into their constituent enantiomers, known as chiral resolution, is a critical process in the pharmaceutical and fine chemical industries. nih.gov One of the most established methods for achieving this is through the formation of diastereomeric salts. nih.gov This involves reacting a racemic mixture (e.g., a racemic carboxylic acid) with a single, pure enantiomer of a chiral base, such as (R)- or (S)-Ethyl(2-phenylbutyl)amine. The resulting products are diastereomeric salts, which have different physical properties, most importantly, different solubilities. This difference allows them to be separated by fractional crystallization. nih.govacs.org Once separated, the pure enantiomer of the target molecule can be recovered by removing the resolving agent.

Chiral amines are frequently employed for this purpose. acs.org The efficacy of the resolution depends on the choice of the resolving agent and the solvent system used for crystallization. acs.org While numerous chiral amines are commercially available for this purpose, including the structurally related 1-phenylethylamine, the specific stereochemistry and structure of this compound could offer unique advantages in the resolution of certain racemic compounds. nih.govacs.org

Interactive Table: Common Chiral Resolving Agents and Methods

| Resolving Agent Type | Method | Principle | Common Examples |

| Chiral Amines | Diastereomeric Salt Formation | Reacts with racemic acids to form separable diastereomeric salts. nih.gov | 1-Phenylethylamine nih.gov, Brucine, (+)-Cinchotoxine |

| Chiral Acids | Diastereomeric Salt Formation | Reacts with racemic amines to form separable diastereomeric salts. nih.gov | Tartaric Acid nih.govnih.gov, Camphorsulfonic Acid nih.gov, Mandelic Acid acs.org |

| Enzymes | Enzymatic Kinetic Resolution | Selectively catalyzes a reaction on one enantiomer of a racemic mixture. | Lipases (e.g., CAL-B) |

| Chiral Hosts | Supramolecular Inclusion | Selectively encapsulates one enantiomer within a chiral host molecule. acs.org | Cyclodextrins acs.org |

Chiral Ligands in Catalysis

Asymmetric catalysis is a powerful tool for synthesizing enantiomerically pure compounds, avoiding the inherent 50% waste of classical resolution. nih.gov This field relies on the use of catalysts composed of a metal center and a chiral ligand. The ligand creates a chiral environment around the metal, directing the reaction to selectively produce one enantiomer over the other.

Chiral amines and their derivatives are crucial components in many successful chiral ligands. nih.gov For example, chiral amine-phosphine ligands have been developed for use in iridium- and rhodium-catalyzed reduction reactions. rsc.org The nitrogen atom of the amine and other heteroatoms can coordinate to the metal center, influencing both the catalyst's activity and the stereochemical outcome of the reaction. Research has shown that even subtle changes in the ligand's structure can have a significant impact on enantioselectivity. tcichemicals.comwur.nl Given its structure, this compound could be chemically modified to create novel N,N- or P,N-type ligands for use in a variety of transition metal-catalyzed reactions, such as asymmetric hydrogenation or C-C bond formation. acs.orgnih.gov The development of new chiral ligands is an ongoing area of research, driven by the need for more efficient and selective catalysts for producing complex chiral molecules. nih.gov

Applications in Advanced Materials Science (e.g., Polymer Chemistry, Supramolecular Chemistry)

The application of specific small molecules in materials science often depends on their ability to impart particular functions or to self-assemble into ordered structures. The chemical functionalities of this compound—a primary amine, a phenyl ring, and a chiral center—suggest potential utility in this domain.

Polymer Chemistry

Primary amines are reactive functional groups that can be used to modify the surfaces of materials or be incorporated into polymer structures. For example, a structural isomer, 4-Phenylbutylamine, has been used in the direct, solvent-free amination of multi-walled carbon nanotubes. chemicalbook.com This type of surface functionalization can alter the properties of the nanotubes, such as their dispersibility in solvents or their compatibility with a polymer matrix. Similarly, this compound could potentially be used to functionalize various materials, including nanoparticles, graphene, or polymer surfaces, introducing a chiral component that could be useful for creating chiral stationary phases for chromatography or materials with specific optical properties.

Supramolecular Chemistry

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding or host-guest interactions. Chirality plays a crucial role in directing the formation of complex, ordered supramolecular assemblies. acs.org

Research has shown that chiral amines can act as guests within larger, chiral host molecules, a process known as chiral recognition. acs.org For instance, supramolecular nanocapsules assembled from cyclodextrin (B1172386) derivatives have demonstrated the ability to selectively bind one enantiomer of an aromatic amine over the other. acs.org Furthermore, simple chiral amines can act as powerful "chiral effectors," inducing a preferred handedness (helicity) in the assembly of achiral molecules into larger supramolecular structures. acs.org In one study, the presence of optically active amines like (R)-1-phenylethylamine was shown to control the helical direction of a self-assembling, double-stranded molecular architecture. acs.org This principle suggests that (R)- or (S)-Ethyl(2-phenylbutyl)amine could be employed to control the chirality and, consequently, the function of advanced supramolecular materials, such as gels, liquid crystals, or helical polymers.

Interactive Table: Potential Materials Science Applications

| Field | Potential Application | Relevant Functionality | Example from Related Compounds |

| Polymer Chemistry | Surface functionalization of nanomaterials | Primary amine group for covalent attachment | 4-Phenylbutylamine used to functionalize carbon nanotubes. chemicalbook.com |

| Supramolecular Chemistry | Chiral guest in host-guest systems | Chiral center, amine, and phenyl group for specific non-covalent interactions | 1-(1-Naphthyl)ethylamine recognized by supramolecular nanocapsules. acs.org |

| Supramolecular Chemistry | Inducer of helicity in self-assembly | Chirality to direct the formation of ordered, helical supramolecular polymers | (R)-1-Phenylethylamine induces handedness in a double-helical assembly. acs.org |

Future Research Directions and Emerging Avenues

Development of Sustainable and Environmentally Benign Synthetic Routes

The chemical industry's increasing focus on green chemistry necessitates the development of sustainable methods for synthesizing key chemical intermediates. Future research in this area for Ethyl(2-phenylbutyl)amine should prioritize methodologies that minimize environmental impact by reducing waste, avoiding hazardous reagents, and utilizing renewable resources.

Key research focuses include:

Biocatalysis: The use of enzymes, such as ω-transaminases (ω-TA), presents a highly promising route for the stereoselective synthesis of this compound's chiral isomers. These enzymatic processes often occur in aqueous media under mild conditions, offering a significant environmental advantage over traditional chemical methods. Research should aim to discover and engineer more robust and efficient enzymes for this transformation.

Catalytic Hydrogenation: Developing routes that utilize catalytic hydrogenation of prochiral precursors is another key avenue. This involves the use of heterogeneous or homogeneous catalysts, potentially incorporating recyclable and earth-abundant metals, to reduce the reliance on stoichiometric reagents.

Flow Chemistry: Transitioning from batch to continuous flow synthesis can offer improved safety, efficiency, and scalability. Flow reactors allow for precise control over reaction parameters, potentially leading to higher yields and purities while minimizing waste.

| Synthesis Strategy | Key Advantage | Research Goal |

| Biocatalysis (ω-TA) | High stereoselectivity, mild conditions | Enzyme discovery and engineering for improved stability and substrate scope. |

| Catalytic Hydrogenation | Atom economy, reduced waste | Development of recyclable, non-precious metal catalysts. |

| Green Solvents | Reduced environmental toxicity | Optimization of reaction conditions in solvents like water or PEG-400. researchgate.net |

| Flow Chemistry | Enhanced safety, scalability, and control | Development of continuous flow processes for key synthetic steps. |

Exploration of Novel Catalytic Transformations Mediated by this compound Derivatives

The inherent chirality and the presence of a nucleophilic nitrogen atom in this compound make it and its derivatives attractive candidates for use as catalysts or ligands in asymmetric synthesis. This represents a significant underexplored area of research.

Future investigations could explore:

Organocatalysis: Derivatives of this compound could be designed to act as organocatalysts for a variety of transformations, such as Michael additions, aldol (B89426) reactions, and Mannich reactions. The chiral backbone could induce high levels of stereoselectivity in the products.

Chiral Ligands for Metal-Catalyzed Reactions: The amine functionality can be readily modified to create bidentate or multidentate ligands for transition metals. These chiral metal complexes could be applied in asymmetric hydrogenation, C-C bond-forming cross-coupling reactions, and other important transformations.

Phase-Transfer Catalysis: As a quaternary ammonium (B1175870) salt derivative, it could function as a chiral phase-transfer catalyst, mediating reactions between reactants in immiscible phases. This is particularly useful for reactions involving water-soluble and organic-soluble reagents.

Advanced Spectroscopic Characterization of Reaction Intermediates

A deeper understanding of reaction mechanisms requires the ability to detect and characterize transient intermediates. The application of advanced spectroscopic techniques will be instrumental in elucidating the pathways of reactions involving this compound, both during its synthesis and in its catalytic applications.

Promising research directions include:

In-situ Spectroscopy: Techniques such as in-situ Infrared (IR) and Raman spectroscopy can monitor reactions in real-time, providing valuable data on the formation and consumption of intermediates without the need for quenching the reaction. nih.gov

High-Resolution Mass Spectrometry: Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are powerful for separating and identifying compounds. Advanced MS techniques, including tandem mass spectrometry (MS/MS), can provide detailed structural information on reaction intermediates and products. nih.gov

Advanced NMR Techniques: Two-dimensional NMR spectroscopy (e.g., COSY, HSQC, HMBC) and specialized techniques like diffusion-ordered spectroscopy (DOSY) can be used to fully characterize the structure of complex derivatives and to study non-covalent interactions in solution, which are often crucial in catalytic cycles.

| Spectroscopic Technique | Application in this compound Research |

| In-situ IR/Raman | Real-time monitoring of reaction progress and intermediate formation. nih.gov |

| GC-MS/MS | Separation and structural elucidation of products and byproducts. nih.gov |

| 2D NMR Spectroscopy | Unambiguous structure determination of complex derivatives and intermediates. |

Integrated Computational and Experimental Approaches for Structure-Reactivity Relationships

Combining computational modeling with experimental work creates a powerful synergy for understanding and predicting chemical behavior. This integrated approach can accelerate the discovery and optimization of synthetic routes and catalytic systems involving this compound.

Future research should focus on:

Density Functional Theory (DFT) Calculations: DFT can be used to model the geometric and electronic structures of this compound and its derivatives. It allows for the prediction of reaction pathways, transition state energies, and spectroscopic properties, providing insights that can guide experimental design. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of these molecules, including their interactions with solvents, reactants, and other catalyst components. This is particularly useful for understanding the stability of catalyst-substrate complexes. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): By developing QSAR models, researchers can correlate structural features of this compound analogs with their observed reactivity or catalytic performance. This allows for the rational design of new derivatives with enhanced properties.

| Approach | Methodology | Objective |

| Computational | Density Functional Theory (DFT) | Predict reaction mechanisms and spectroscopic properties. nih.gov |

| Molecular Dynamics (MD) | Simulate and understand intermolecular interactions and complex stability. researchgate.net | |

| Experimental | Synthesis & Kinetic Studies | Synthesize novel derivatives and measure reaction rates to validate models. |

| Spectroscopic Analysis | Characterize structures and compare with computationally predicted spectra. nih.govnih.gov |

Investigations into Expanded Non-Biological Applications of the Compound and its Analogs

While phenylalkylamines are widely studied for their biological activity, exploring the non-biological applications of this compound and its analogs could unveil novel uses in materials science and industrial chemistry. mdpi.com The focus here is strictly on applications outside the biological or medicinal realm.

Potential areas for exploration include:

Building Blocks for Functional Polymers: The amine group provides a reactive handle for incorporating the molecule into polymer chains, such as polyamides or polyimides. The phenylbutyl group could impart specific physical properties like thermal stability or altered solubility.

Corrosion Inhibitors: Amines are known to be effective corrosion inhibitors for metals. The phenylalkylamine structure could allow it to adsorb onto metal surfaces, forming a protective layer that prevents corrosion, particularly in acidic or industrial environments.

Synthesis of Fine Chemicals: The compound can serve as a chiral starting material or intermediate for the synthesis of other complex, high-value, non-pharmaceutical chemicals, such as specialty dyes, liquid crystals, or components for photographic materials.

Modifiers in Materials Science: Its structure could be utilized to modify the surfaces of materials like silica (B1680970) or nanoparticles, changing their surface properties (e.g., hydrophobicity) for applications in chromatography or as specialized fillers in composite materials.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl(2-phenylbutyl)amine, and how do reaction conditions influence yield and purity?

- Methodological Answer : this compound can be synthesized via reductive amination or nucleophilic substitution. For example, a cycloaddition reaction using copper(I)-based catalysts (e.g., CuBr) improves regioselectivity and yield . Reaction parameters such as temperature (60–80°C), solvent polarity (e.g., THF or ethanol), and stoichiometric ratios of reactants should be optimized. Thin-layer chromatography (TLC) and gas chromatography (GC) are critical for monitoring reaction progress and purity .

- Example Table :

| Catalyst | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| CuBr | 12 | 78 | 95 |

| Pd/C | 8 | 85 | 92 |

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what structural features do they elucidate?

- Methodological Answer :

- NMR Spectroscopy : 1H and 13C NMR identify amine proton environments (δ 1.2–2.8 ppm for alkyl chains) and aromatic protons (δ 6.8–7.5 ppm) .

- IR Spectroscopy : Stretching vibrations at ~3300 cm⁻¹ (N-H) and ~1600 cm⁻¹ (C-N) confirm amine functionality .

- X-ray Diffraction : Resolves stereochemistry and crystal packing, essential for studying solid-state interactions .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation. Waste should be segregated and disposed via certified hazardous waste services. Spills require neutralization with weak acids (e.g., citric acid) and absorption with inert materials (silica gel) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in complex reaction environments?

- Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. For example, the amine group’s electron-rich nature facilitates protonation in acidic media. Molecular dynamics simulations model solvent interactions, guiding solvent selection for reactions .

Q. What strategies resolve contradictions in biological activity data for this compound across different studies?

- Methodological Answer : Cross-validate assays (e.g., enzyme inhibition vs. receptor binding) under standardized conditions (pH 7.4, 37°C). Dose-response curves (IC50/EC50) and statistical meta-analysis reconcile discrepancies. For instance, conflicting receptor affinity data may arise from differences in cell membrane permeability, which can be tested using fluorescent probes .

Q. How does the stereochemistry of this compound influence its interaction with biological targets?

- Methodological Answer : Enantiomers can exhibit divergent binding affinities. Chiral HPLC or enzymatic resolution isolates enantiomers. Molecular docking studies (e.g., AutoDock Vina) simulate interactions with targets like GPCRs or ion channels. For example, the (R)-enantiomer may show higher affinity for serotonin receptors due to spatial alignment with binding pockets .

Q. What advanced purification techniques ensure high enantiomeric purity for pharmacological studies?

- Methodological Answer : Simulated moving bed (SMB) chromatography or chiral stationary phases (CSPs) achieve >99% enantiomeric excess. Recrystallization with chiral resolving agents (e.g., tartaric acid derivatives) is cost-effective for scale-up. Purity is validated via polarimetry and circular dichroism spectroscopy .

Data Contradiction Analysis

- Case Study : Conflicting reports on this compound’s solubility in aqueous vs. organic solvents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.